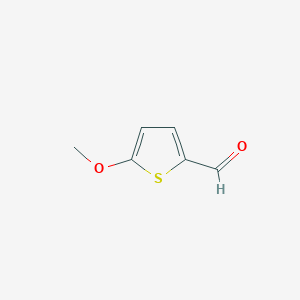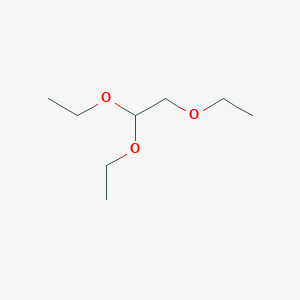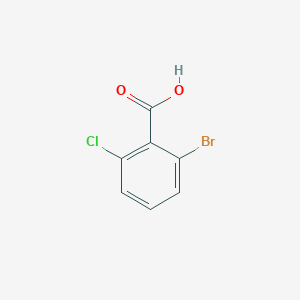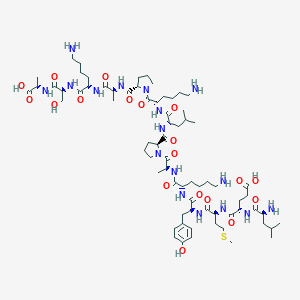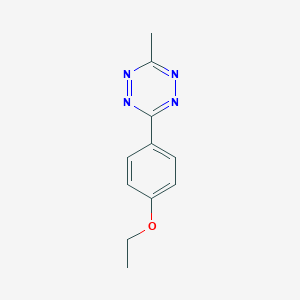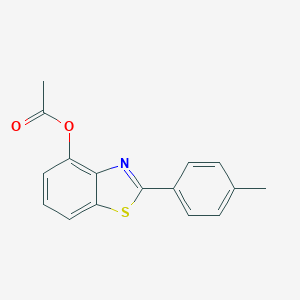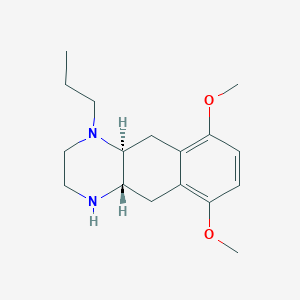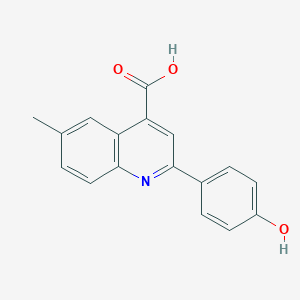![molecular formula C13H19NO B058323 3-[Cyclopentyl(ethyl)amino]phenol CAS No. 112008-25-0](/img/structure/B58323.png)
3-[Cyclopentyl(ethyl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Cyclopentyl(ethyl)amino]phenol, also known as GW501516, is a synthetic drug that is classified as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). This drug has gained significant attention in the scientific community due to its potential applications in treating various diseases such as obesity, diabetes, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 3-[Cyclopentyl(ethyl)amino]phenol involves the activation of the PPARδ receptor. This receptor is found in various tissues such as adipose tissue, liver, and skeletal muscle. Upon activation, the PPARδ receptor promotes the expression of genes that are involved in fatty acid oxidation, glucose metabolism, and inflammation. This leads to an increase in energy expenditure, improved insulin sensitivity, and reduced inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[Cyclopentyl(ethyl)amino]phenol are numerous and varied. This drug has been shown to increase energy expenditure, improve glucose metabolism, and reduce inflammation in the body. Additionally, this drug has been shown to improve cardiovascular health by reducing blood pressure, lowering cholesterol levels, and preventing the formation of arterial plaques.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[Cyclopentyl(ethyl)amino]phenol in lab experiments include its ability to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in the body. Additionally, this drug has been shown to improve cardiovascular health by reducing blood pressure, lowering cholesterol levels, and preventing the formation of arterial plaques. However, the limitations of using this drug in lab experiments include its potential toxicity and the need for further research to determine its long-term safety and efficacy.
Orientations Futures
The future directions for research on 3-[Cyclopentyl(ethyl)amino]phenol are numerous and varied. Some potential areas of research include the development of new synthetic methods for producing this drug, the investigation of its potential applications in treating other diseases such as cancer and neurodegenerative disorders, and the development of new drugs that target the PPARδ receptor. Additionally, further research is needed to determine the long-term safety and efficacy of this drug in humans.
Conclusion:
In conclusion, 3-[Cyclopentyl(ethyl)amino]phenol is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in treating various diseases. This drug has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in the body. Additionally, this drug has been shown to improve cardiovascular health by reducing blood pressure, lowering cholesterol levels, and preventing the formation of arterial plaques. However, further research is needed to determine the long-term safety and efficacy of this drug in humans.
Méthodes De Synthèse
The synthesis of 3-[Cyclopentyl(ethyl)amino]phenol is a complex process that involves several steps. The first step involves the reaction of 3-hydroxybenzaldehyde with cyclopentylmagnesium bromide to form 3-(cyclopentylmethyl)phenol. The second step involves the reaction of 3-(cyclopentylmethyl)phenol with ethylamine to form 3-[Cyclopentyl(ethyl)amino]phenol. The final step involves the purification of the product using various techniques such as crystallization and chromatography.
Applications De Recherche Scientifique
3-[Cyclopentyl(ethyl)amino]phenol has been the subject of extensive scientific research due to its potential applications in treating various diseases. Several studies have shown that this drug can improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in the body. Additionally, this drug has been shown to improve cardiovascular health by reducing blood pressure, lowering cholesterol levels, and preventing the formation of arterial plaques.
Propriétés
Numéro CAS |
112008-25-0 |
|---|---|
Nom du produit |
3-[Cyclopentyl(ethyl)amino]phenol |
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
3-[cyclopentyl(ethyl)amino]phenol |
InChI |
InChI=1S/C13H19NO/c1-2-14(11-6-3-4-7-11)12-8-5-9-13(15)10-12/h5,8-11,15H,2-4,6-7H2,1H3 |
Clé InChI |
GNLFKWQHVYSHMD-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCC1)C2=CC(=CC=C2)O |
SMILES canonique |
CCN(C1CCCC1)C2=CC(=CC=C2)O |
Synonymes |
m-(N-Cyclopentyl-N-ethylamino)phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





